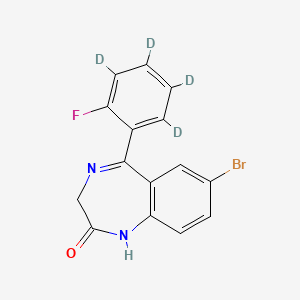

Flubromazepam-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Flubromazepam-d4 est un analogue deutéré du flubromazepam, un dérivé de la benzodiazépine. Les benzodiazépines sont une classe de médicaments psychoactifs connus pour leurs propriétés sédatives, hypnotiques, anxiolytiques, anticonvulsivantes et relaxantes musculaires. Le flubromazepam a été synthétisé pour la première fois dans les années 1960, mais il n’a pas attiré l’attention de manière significative avant d’apparaître sur le marché gris comme une drogue de synthèse au début des années 2010 . La forme deutérée, this compound, est principalement utilisée comme étalon interne en chimie analytique pour la quantification du flubromazepam dans divers échantillons .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Flubromazepam-d4 implique l’incorporation d’atomes de deutérium dans la molécule de flubromazepam. Cela peut être réalisé par plusieurs voies de synthèse, y compris l’utilisation de réactifs ou de solvants deutérés pendant le processus de synthèse. Une méthode courante implique la réaction d’échange hydrogène-deutérium, où les atomes d’hydrogène dans la molécule de flubromazepam sont remplacés par des atomes de deutérium à l’aide de catalyseurs deutérés dans des conditions de réaction spécifiques .

Méthodes de production industrielle

La production industrielle de this compound implique généralement des réactions d’échange hydrogène-deutérium à grande échelle. Le processus exige un contrôle précis des conditions de réaction, y compris la température, la pression et la concentration des réactifs deutérés. Le produit final est ensuite purifié en utilisant des techniques telles que la chromatographie liquide afin d’assurer une grande pureté et une grande constance .

Analyse Des Réactions Chimiques

Types de réactions

Flubromazepam-d4, comme les autres benzodiazépines, peut subir diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des métabolites hydroxylés.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone dans le cycle benzodiazépine en un alcool.

Substitution : Les atomes d’halogène dans la molécule peuvent être substitués par d’autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium sont souvent utilisés.

Substitution : Les réactions d’halogénation peuvent être réalisées à l’aide de réactifs tels que le brome ou le chlore dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, réduits et substitués de this compound. Ces dérivés peuvent être analysés plus en profondeur à l’aide de techniques telles que la spectrométrie de masse et la spectroscopie de résonance magnétique nucléaire pour déterminer leur structure et leurs propriétés .

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie analytique et de la toxicologie médico-légale. Sa principale application est comme étalon interne pour la quantification du flubromazepam dans des échantillons biologiques à l’aide de techniques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . Cela permet une mesure précise et exacte des niveaux de flubromazepam dans diverses matrices, y compris les échantillons de sang, d’urine et de tissus .

Outre son utilisation en chimie analytique, this compound est également utilisé dans les études pharmacocinétiques pour étudier le métabolisme et la distribution du flubromazepam dans l’organisme. Ces informations sont cruciales pour comprendre les effets du médicament, sa toxicité potentielle et ses applications thérapeutiques .

Applications De Recherche Scientifique

Flubromazepam-d4 is widely used in scientific research, particularly in the fields of analytical chemistry and forensic toxicology. Its primary application is as an internal standard for the quantification of flubromazepam in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . This allows for accurate and precise measurement of flubromazepam levels in various matrices, including blood, urine, and tissue samples .

In addition to its use in analytical chemistry, this compound is also employed in pharmacokinetic studies to investigate the metabolism and distribution of flubromazepam in the body. This information is crucial for understanding the drug’s effects, potential toxicity, and therapeutic applications .

Mécanisme D'action

Flubromazepam-d4, comme les autres benzodiazépines, exerce ses effets en augmentant l’activité de l’acide gamma-aminobutyrique (GABA), le principal neurotransmetteur inhibiteur du système nerveux central. Il se lie au site de la benzodiazépine sur le récepteur GABA-A, augmentant l’affinité du récepteur pour le GABA et renforçant ses effets inhibiteurs . Cela conduit aux propriétés sédatives, anxiolytiques, anticonvulsivantes et relaxantes musculaires associées aux benzodiazépines .

Comparaison Avec Des Composés Similaires

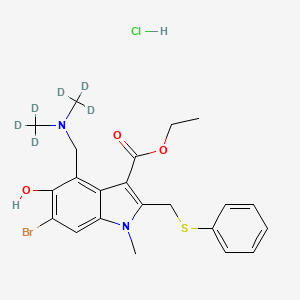

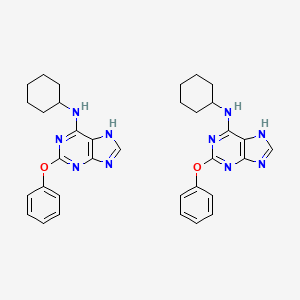

Flubromazepam-d4 est similaire aux autres benzodiazépines deutérées, telles que :

- Etizolam-d4

- Pyrazolam-d4

- Clonazolam-d4

- Diclazepam-d4

Comparé à son homologue non deutéré, this compound offre une stabilité améliorée et une dégradation métabolique réduite, ce qui en fait un outil précieux dans les études analytiques et pharmacocinétiques . Son étiquetage unique au deutérium permet également une quantification plus précise et une différenciation des autres benzodiazépines dans des matrices biologiques complexes .

Conclusion

This compound est un composé précieux dans la recherche scientifique, en particulier dans les domaines de la chimie analytique et de la pharmacocinétique. Ses propriétés uniques, y compris l’étiquetage au deutérium, en font un outil essentiel pour la quantification précise et l’étude du flubromazepam et de ses métabolites.

Propriétés

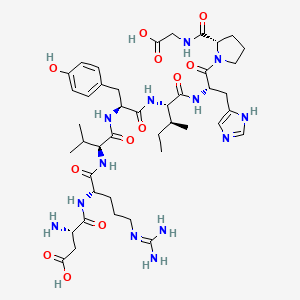

Formule moléculaire |

C15H10BrFN2O |

|---|---|

Poids moléculaire |

337.18 g/mol |

Nom IUPAC |

7-bromo-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H10BrFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D |

Clé InChI |

ZRKDDZBVSZLOFS-RHQRLBAQSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Br)F)[2H])[2H] |

SMILES canonique |

C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-{2-[4-(3,4-Dimethyl-phenyl)-piperazin-1-yl]-ethyl}-2,3-dihydro-isoindol-1-one](/img/structure/B10821100.png)

![8-[(3R)-3-[1-[[1-[(E)-[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]methylideneamino]piperidin-4-yl]-methylamino]cyclopropyl]pyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid](/img/structure/B10821117.png)

![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B10821120.png)

![(12Z,14E,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-8-{(E)-[(2E)-(piperidin-1-ylmethylidene)hydrazinylidene]methyl}-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trie](/img/structure/B10821134.png)

![N-(1-adamantyl)-7-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10821168.png)